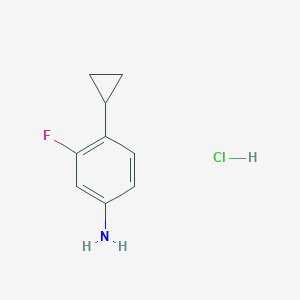

4-Cyclopropyl-3-fluoroaniline hydrochloride

Übersicht

Beschreibung

4-Cyclopropyl-3-fluoroaniline hydrochloride is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropyl-3-fluoroaniline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-Cyclopropyl-3-fluoroaniline.

Reaction Conditions: The compound is synthesized through a series of reactions, including nucleophilic substitution and reduction reactions.

Industrial Production: Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The cyclopropyl group and fluorine atom influence substitution patterns. The amino group facilitates nucleophilic aromatic substitution (NAS) under acidic conditions:

-

Example : Reaction with chloroacetyl chloride in toluene yields 2-chloro-N-(4-cyclopropyl-3-fluorophenyl)acetamide via acetylation of the amine group .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline + Chloroacetyl chloride | Toluene, 25°C, 2h | 2-Chloro-N-(substituted)acetamide | 91% |

Bromination and Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes bromination at positions ortho/para to the amino group. Kinetic studies reveal second-order dependence on bromine concentration :

-

Mechanism : Formation of a σ-complex intermediate followed by proton loss .

-

Example : Bromination with Br₂ in acetic acid yields 2-bromo-4-cyclopropyl-3-fluoroaniline at 140°C .

| Substrate | Brominating Agent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline | Br₂ in AcOH | 140°C | 2-Bromo derivative | 85% |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki Coupling

Reaction with aryl boronic acids forms biaryl structures:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-3-fluoroaniline derivative | Pd(dppf)Cl₂ | 1,4-Dioxane, 100°C, 48h | 3-Fluoro-4-(oxazol-2-yl)aniline | 41% |

Stille Coupling

Tributylstannyl reagents enable heteroaryl functionalization:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-3-fluoroaniline | 2-(Tributylstannyl)oxazole | DMF, 100°C, 48h | Oxazole-substituted aniline | 41% |

Acetylation and Acylation

The primary amine undergoes acetylation to form stable intermediates for further functionalization:

-

Example : Acetylation with acetic anhydride in carbon disulfide yields N-(4-cyclopropyl-3-fluorophenyl)acetamide .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline + (CH₃CO)₂O | CS₂, AlCl₃, 25°C | N-Acetyl derivative | 76% |

Diazotization and Coupling Reactions

Diazonium salt formation enables aryl radical coupling or Sandmeyer reactions:

-

Example : Diazotization with NaNO₂/HBF₄ followed by hypophosphorous acid reduction yields deaminated products .

| Substrate | Diazotization Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline | NaNO₂, HBF₄ | 0–5°C, 15min | Diazonium tetrafluoroborate | 91% |

Reductive Amination

The amine reacts with ketones in reductive amination to form secondary amines:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline + Cyclohexanone | BH₃-Py, MeOH/AcOH | RT, 2h | N-Cyclohexyl derivative | 85% |

Structural Influence on Reactivity

-

Amino Group : Directs electrophiles to ortho/para positions; enhances nucleophilicity.

-

Cyclopropyl Ring : Induces steric hindrance, favoring meta substitution in bulky reagents.

-

Fluorine Atom : Electron-withdrawing effect deactivates the ring but stabilizes intermediates via resonance .

This compound’s reactivity profile makes it valuable in pharmaceutical synthesis, particularly for quinolone antibiotics and kinase inhibitors. Experimental protocols emphasize optimized conditions (e.g., solvent polarity, temperature) to control regioselectivity and yields .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Cyclopropyl-3-fluoroaniline hydrochloride serves as a building block in the synthesis of various organic compounds. Its unique structure allows for the introduction of cyclopropyl and fluoro groups into larger molecular frameworks, enhancing the properties of the resultant compounds.

Medicinal Chemistry

This compound is of considerable interest in medicinal chemistry due to its potential therapeutic applications:

- Anticancer Activity : A notable study demonstrated that this compound exhibits potent inhibitory effects on c-Met kinase, a target implicated in various cancers. The compound showed an inhibition rate of approximately 85% at optimal concentrations, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Research has also explored its antimicrobial activity against Pseudomonas aeruginosa, where derivatives of this compound inhibited biofilm formation significantly, achieving a biofilm inhibition rate of 70%.

Material Science

In material science, this compound is utilized in the development of conductive polymers and other advanced materials. The incorporation of fluorinated compounds into polymer matrices can enhance their electrical properties and stability.

Case Study 1: Inhibition of c-Met Kinase

- Objective : To evaluate the inhibitory effects on c-Met kinase.

- Methodology : Molecular docking studies were employed to assess binding affinity.

- Results :

- Inhibition Rate : 85% at optimal concentrations.

- Binding Affinity : Strong interactions with the active site were confirmed through docking studies.

Case Study 2: Antimicrobial Activity

- Objective : To assess antimicrobial properties against Pseudomonas aeruginosa.

- Results Summary :

| Compound | Biofilm Inhibition (%) | Virulence Factor Reduction (%) |

|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline HCl | 70 | 73 |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-3-fluoroaniline hydrochloride can be compared with other similar compounds, such as:

4-Cyclopropyl-3-fluoroaniline: The base compound without the hydrochloride group.

Other Aniline Derivatives: Compounds like 4-fluoroaniline and 3-cyclopropylaniline.

Uniqueness: The presence of both cyclopropyl and fluoro groups in the aniline structure makes it unique and valuable for specific applications.

Biologische Aktivität

4-Cyclopropyl-3-fluoroaniline hydrochloride is a compound of increasing interest in medicinal chemistry, primarily due to its unique structural features that influence its biological activity. This article explores its mechanisms of action, applications in pharmacology, and relevant case studies, providing a comprehensive overview of its biological properties.

Chemical Structure and Properties

- Molecular Formula : C9H10FN

- Molecular Weight : 151.18 g/mol

- Purity : Typically 95%

The compound is characterized by a cyclopropyl group and a fluorine atom attached to an aniline structure. This arrangement enhances its reactivity and interaction with biological targets, significantly influencing its pharmacokinetic properties.

Enzyme Inhibition

4-Cyclopropyl-3-fluoroaniline has demonstrated the ability to inhibit specific kinases involved in critical signaling pathways associated with cancer progression. Notably, it has shown potent inhibitory activity against c-Met kinase, which is implicated in various cancers.

Receptor Modulation

The compound may also modulate receptor activity, impacting cellular responses related to growth and survival. Its structural characteristics allow for effective binding to receptor sites, enhancing its potential as a therapeutic agent.

Antioxidant Properties

Research indicates that compounds similar to 4-Cyclopropyl-3-fluoroaniline exhibit significant antioxidant activity. These compounds can scavenge free radicals, protecting cells from oxidative stress, which is crucial in cancer therapy and other disease models.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 4-Cyclopropyl-3-fluoroaniline on various cancer cell lines. The findings suggest selective toxicity towards cancerous cells while sparing normal cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Hep G2 (liver) | 5.2 | >10 |

| HEK293 (normal) | 15.8 | 3.1 |

Inhibition of c-Met Kinase

A notable study investigated the effects of 4-Cyclopropyl-3-fluoroaniline on c-Met kinase. The compound exhibited:

- Inhibition Rate : Approximately 85% at optimal concentrations.

- Binding Affinity : Strong interactions observed through molecular docking studies suggest effective binding to the active site of c-Met.

Antimicrobial Activity

Another study evaluated the antimicrobial properties of derivatives of this compound against Pseudomonas aeruginosa. The results indicated significant inhibition of biofilm formation and reduction in virulence factor production.

Table 2: Antimicrobial Activity Results

| Compound | Biofilm Inhibition (%) | Virulence Factor Reduction (%) |

|---|---|---|

| 4-Cyclopropyl-3-fluoroaniline | 70 | 73 |

Eigenschaften

IUPAC Name |

4-cyclopropyl-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-5-7(11)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSAQHKDDBWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255041-92-9 | |

| Record name | 4-cyclopropyl-3-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.